molecular formula C8H8BrClO2 B6180227 2-bromo-1-chloro-3,5-dimethoxybenzene CAS No. 1039105-27-5

2-bromo-1-chloro-3,5-dimethoxybenzene

Cat. No.: B6180227
CAS No.: 1039105-27-5
M. Wt: 251.5
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Description

2-Bromo-1-chloro-3,5-dimethoxybenzene (molecular formula: C₈H₇BrClO₂; molecular weight: 279.5 g/mol) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at position 2, chlorine (Cl) at position 1, and methoxy (-OCH₃) groups at positions 3 and 5 (Figure 1). The substituents create a sterically crowded ortho configuration for the halogens (Cl at position 1 and Br at position 2), while the methoxy groups occupy meta positions relative to each other.

The methoxy groups act as electron-donating substituents, activating the ring for electrophilic substitution, whereas the halogens (Cl and Br) are electron-withdrawing, creating regions of varied electron density. This interplay makes the compound a candidate for further functionalization, though steric hindrance between the ortho halogens may limit reactivity.

Properties

CAS No.

1039105-27-5

Molecular Formula

C8H8BrClO2

Molecular Weight

251.5

Purity

95

Origin of Product

United States

Preparation Methods

2-Bromo-1-chloro-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 3,5-dimethoxyaniline. The process typically includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Bromo-1-chloro-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-chloro-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 2-bromo-1-chloro-3,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing halogens creates a unique electronic environment that influences its reactivity. The compound can form stable intermediates, such as benzenonium ions, which facilitate further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-1-chloro-3,5-dimethoxybenzene with analogous halogenated dimethoxybenzenes, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Halogenated Dimethoxybenzenes

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
This compound 1-Cl, 2-Br, 3/5-OCH₃ 279.5 High steric hindrance; potential intermediate in drug synthesis
1-Bromo-2,5-dimethoxybenzene 1-Br, 2/5-OCH₃ 231.0 Lower steric demand; used in organic synthesis
4-Bromo-2,5-dimethoxybenzene* 4-Br, 2/5-OCH₃ 231.0 Precursor to 2C-B designer drugs
2-Chloro-1,3-dimethoxybenzene 1-Cl, 2-OCH₃, 3-OCH₃ 192.6 Higher symmetry; improved crystallinity

*Note: Data marked with * are inferred from analogous structures.

Substituent Position and Electronic Effects

  • Ortho vs. Para Halogens : The ortho Cl and Br in the target compound introduce steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs like 4-bromo-2,5-dimethoxybenzene. Para-substituted compounds often exhibit higher symmetry and stability .
  • Methoxy Group Orientation : The meta-oriented methoxy groups in this compound create distinct electronic regions, whereas para-oriented methoxy groups (e.g., in 1-bromo-2,5-dimethoxybenzene) enhance resonance stabilization .

Physicochemical Properties

  • Melting/Boiling Points : Steric hindrance in the target compound likely results in a lower melting point compared to symmetric analogs like 2-chloro-1,3-dimethoxybenzene. Bromine’s higher atomic weight increases molecular density relative to chlorine-only derivatives.
  • Solubility: The electron-withdrawing halogens reduce solubility in polar solvents compared to non-halogenated dimethoxybenzenes.

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